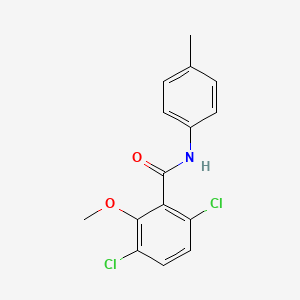
3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Benzamides like the one described are typically synthesized through acylation reactions involving the corresponding aniline derivatives and acid chlorides or esters. The presence of substituents such as chloro, methoxy, and methyl groups can influence the reaction conditions and outcomes, including selectivity and yield. For example, compounds with similar structures have been synthesized using conditions that carefully control reagent concentrations, temperatures, and reaction times to achieve the desired substitutions (Demir et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using X-ray diffraction, NMR spectroscopy, and computational methods like DFT calculations. These techniques provide information on the crystal system, molecular geometry, and electronic structure. The molecular geometry and vibrational frequencies of similar compounds have been calculated and found in good agreement with experimental data, offering insights into bond lengths, angles, and molecular conformations (Kara et al., 2013).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including hydrolysis, amidation, and electrophilic substitution, influenced by their functional groups. The reactivity can be explored through experimental studies and theoretical calculations, providing insights into reaction mechanisms and potential applications. The electronic properties, such as HOMO and LUMO energies, are crucial for understanding the chemical reactivity and stability of these compounds (Demir et al., 2015).
Physical Properties Analysis
The physical properties of benzamides, including melting points, solubility, and crystal structure, are essential for their practical applications. X-ray crystallography provides detailed information on the crystalline forms, which can affect the compound's solubility and stability. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) offer insights into thermal stability and decomposition patterns (Yanagi et al., 2000).
Scientific Research Applications
Molecular Structure and Analysis
Research on similar compounds, such as "A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide," has focused on analyzing molecular structures using X-ray diffraction, IR spectroscopy, and quantum chemical computations. Such studies provide insights into the geometrical parameters, vibrational frequencies, and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications in material science or pharmaceuticals (Demir et al., 2015).
Synthesis Methodologies
Research into the synthesis of related compounds, such as "Enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate," explores novel synthetic routes and methodologies that can be applied to the synthesis of a wide variety of benzamide derivatives. These studies are foundational for developing new drugs and materials with tailored properties (Calvez et al., 1998).
Biological Activities
Investigations into compounds such as "Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives," which include benzamide structures, focus on evaluating their biological activities. These studies aim to discover new antimicrobial agents with specific mechanisms of action, potentially leading to the development of new therapeutic agents (Limban et al., 2011).
Potential Applications in Drug Discovery
The research on "Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents" demonstrates the potential therapeutic applications of benzamide derivatives. By designing and synthesizing novel compounds, researchers aim to discover safer and more effective drugs for preventing and treating diseases like thrombosis (Liu et al., 2019).
Safety and Hazards
Sigma-Aldrich, a supplier of “3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide”, states that the buyer assumes responsibility to confirm the product’s identity and/or purity . They also state that they sell the product as-is and make no representation or warranty whatsoever with respect to the product .
properties
IUPAC Name |
3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-10(6-4-9)18-15(19)13-11(16)7-8-12(17)14(13)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVQGUACFYAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)
![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)
![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)
![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)
![N-[1-(2,5-difluorophenyl)cyclopropyl]-3-(2,5-dioxo-4-imidazolidinyl)propanamide](/img/structure/B5540570.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)